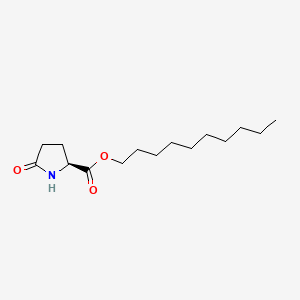

Decyl 5-oxo-L-prolinate

Description

Chemical Classification and Structural Context within 5-Oxoproline Ester Derivatives

Decyl 5-oxo-L-prolinate is chemically classified as an ester of 5-oxo-L-proline. The core of its structure is the 5-oxoproline moiety, a cyclic lactam derived from glutamic acid or glutamine. wikipedia.org This five-membered ring structure is a derivative of the amino acid L-proline. evitachem.com The "decanoyl" portion of its name refers to the ten-carbon alkyl chain (decyl group) attached to the carboxyl group of 5-oxoproline via an ester linkage. This structural feature imparts a lipophilic character to the molecule, which can influence its physical and chemical properties, such as solubility and potential interactions with biological membranes. ontosight.ai

The general structure of 5-oxoproline ester derivatives involves the esterification of the carboxylic acid group of 5-oxoproline with various alcohol moieties. This results in a diverse family of compounds with varying alkyl or aryl side chains. These derivatives are of interest in several fields, including biochemistry and pharmacology, due to their potential for enhanced stability, solubility, or biological activity compared to the parent compound. ontosight.ai

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C15H27NO3 |

| Molecular Weight | 269.38 g/mol |

| Boiling Point | 412.0±38.0 °C |

| LogP | 3.27770 |

| PSA (Polar Surface Area) | 55.40000 |

| Data sourced from chemical databases. chemsrc.comchemicalbook.com |

Historical Development of Academic Research on 5-Oxo-L-proline and its Derivatives

The study of 5-oxo-L-proline, or pyroglutamic acid, dates back to 1882 when it was discovered that heating glutamic acid resulted in the formation of this cyclic compound through the loss of a water molecule. wikipedia.org For a long time, it was considered a product of chemical manipulation rather than a naturally occurring substance. However, subsequent research revealed its ubiquitous presence in biological systems, from bacteria to humans. researchgate.net

A significant breakthrough in understanding the biological role of 5-oxoproline came with the discovery of the γ-glutamyl cycle, a series of six enzyme-catalyzed reactions involved in the synthesis and degradation of glutathione (B108866). pnas.org In this cycle, 5-oxoproline is formed from γ-glutamyl amino acids and is subsequently converted to glutamate (B1630785) by the enzyme 5-oxoprolinase, a reaction that requires the energy from ATP hydrolysis. pnas.orgresearchgate.net This established 5-oxoproline as a key metabolite.

Research into derivatives of 5-oxoproline has explored how modifications to its structure can alter its properties and potential applications. Early studies focused on understanding the metabolism and biological functions of the parent compound. nih.gov More recent research has shifted towards synthesizing and characterizing various ester and amide derivatives to investigate their potential as therapeutic agents or as tools for studying biological processes. ontosight.aiontosight.aiontosight.ai For instance, the synthesis of various 1,3-diaryl-5-oxo-proline derivatives has been pursued to develop new endothelin receptor ligands. mdpi.comresearchgate.net

Current Research Landscape and Emerging Academic Directions for this compound

While specific academic research exclusively focused on this compound is still emerging, the broader research on 5-oxoproline derivatives provides a strong foundation for future investigations. The current landscape points towards several promising directions for this particular compound.

The lipophilic nature of the decyl chain in this compound suggests potential applications in fields requiring enhanced interaction with nonpolar environments. This is an area of active investigation for similar long-chain esters of amino acids. For example, dothis compound, a close structural analog, is noted for its emulsifying properties and its ability to act as a moisturizing agent by reducing transepidermal water loss. chemicalbook.com Similarly, research on nonathis compound is exploring its potential anti-inflammatory and immunomodulatory effects. ontosight.ai

Given the established roles of 5-oxoproline in biological systems, future academic research on this compound is likely to investigate its potential biological activities. This could include its role as a prodrug, where the decyl ester moiety could enhance bioavailability, or its function as a signaling molecule. ontosight.ai Furthermore, the enzymatic pathways involving 5-oxoproline, such as the action of 5-oxoprolinase, present a framework for studying the metabolic fate and potential physiological effects of this compound. iaea.orgnih.gov The study of how structural modifications, like the addition of a decyl group, affect the interaction with such enzymes will be a key area of inquiry.

Structure

2D Structure

3D Structure

Properties

CAS No. |

37673-23-7 |

|---|---|

Molecular Formula |

C15H27NO3 |

Molecular Weight |

269.38 g/mol |

IUPAC Name |

decyl (2S)-5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/C15H27NO3/c1-2-3-4-5-6-7-8-9-12-19-15(18)13-10-11-14(17)16-13/h13H,2-12H2,1H3,(H,16,17)/t13-/m0/s1 |

InChI Key |

YWXABWYIMLHFSQ-ZDUSSCGKSA-N |

Isomeric SMILES |

CCCCCCCCCCOC(=O)[C@@H]1CCC(=O)N1 |

Canonical SMILES |

CCCCCCCCCCOC(=O)C1CCC(=O)N1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modification Strategies for Decyl 5 Oxo L Prolinate

Chemical Synthesis Pathways for 5-Oxo-L-proline Esters

The chemical synthesis of 5-oxo-L-proline esters, including the decyl variant, primarily revolves around the esterification of the parent acid, 5-oxo-L-proline (also known as L-pyroglutamic acid), and the stereoselective construction of the chiral pyrrolidone ring.

Esterification Reactions of 5-Oxo-L-proline Precursors

The most direct method for the synthesis of decyl 5-oxo-L-prolinate is the esterification of 5-oxo-L-proline with decyl alcohol. This can be achieved through several established chemical methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is driven to completion by the removal of water, typically through azeotropic distillation.

Alternatively, for milder reaction conditions that are often preferred to avoid side reactions or racemization, coupling agents can be employed. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), facilitate the formation of the ester bond between 5-oxo-L-proline and decyl alcohol at room temperature.

Another effective method involves the conversion of 5-oxo-L-proline to a more reactive acyl halide or anhydride (B1165640) intermediate, which then readily reacts with decyl alcohol to form the desired ester. For instance, treatment of 5-oxo-L-proline with thionyl chloride can generate the corresponding acyl chloride, which subsequently reacts with decyl alcohol.

| Esterification Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Fischer-Speier Esterification | 5-Oxo-L-proline, Decyl alcohol, Acid catalyst (e.g., H₂SO₄) | High temperature, Removal of water | Inexpensive reagents, Scalable | Harsh conditions may lead to side reactions |

| Carbodiimide Coupling | 5-Oxo-L-proline, Decyl alcohol, DCC or EDC, DMAP | Room temperature | Mild conditions, High yields | By-product removal can be challenging |

| Acyl Halide Intermediate | 5-Oxo-L-proline, Thionyl chloride, Decyl alcohol | Two-step process, Varies | High reactivity | Requires handling of corrosive reagents |

Biocatalytic and Enzymatic Synthesis Routes

Biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis. Enzymes, particularly lipases, are well-suited for the esterification of proline derivatives under mild conditions.

Enzyme-Catalyzed Esterification for Proline Derivatives

Lipases are enzymes that catalyze the hydrolysis of fats and oils in nature. In non-aqueous environments, their catalytic activity can be reversed to favor ester synthesis. This property is widely exploited for the production of various esters, including those of amino acid derivatives. The lipase-catalyzed esterification of 5-oxo-L-proline with decyl alcohol in an organic solvent is a promising route for the synthesis of this compound.

Commonly used lipases for such transformations include those from Candida antarctica (CALB), Rhizomucor miehei, and Pseudomonas cepacia. The reaction is typically carried out in a suitable organic solvent that can dissolve the substrates while maintaining the enzyme's activity. The choice of solvent can significantly influence the reaction rate and yield.

| Enzyme | Source Organism | Optimal Temperature (°C) | Optimal pH (in aqueous media) | Commonly Used Solvents |

| Lipase (B570770) B | Candida antarctica | 40-60 | 7-9 | Toluene, Hexane, Acetonitrile (B52724) |

| Lipase | Rhizomucor miehei | 30-50 | 6-8 | Heptane, Isooctane |

| Lipase | Pseudomonas cepacia | 40-55 | 7-8 | Cyclohexane, Toluene |

Chemo-Enzymatic Strategies for Chiral this compound Production

Chemo-enzymatic strategies combine the advantages of both chemical synthesis and biocatalysis to achieve efficient and selective production of chiral compounds. researchgate.netmdpi.com In the context of this compound, a chemo-enzymatic approach could involve the chemical synthesis of a precursor, followed by a key enzymatic step to introduce or resolve the chirality, or to perform the final esterification.

For instance, a racemic mixture of 5-oxoproline could be chemically synthesized and then subjected to an enzymatic resolution process. A lipase could be used to selectively esterify the L-enantiomer with decyl alcohol, leaving the D-enantiomer unreacted. The resulting this compound can then be separated from the unreacted D-5-oxoproline.

Alternatively, a pro-chiral substrate could be chemically synthesized and then an enzyme could be used to induce chirality in a subsequent step. This approach often leads to high enantiomeric purity in the final product. The combination of robust chemical transformations for bond formation and highly selective enzymatic reactions for stereocontrol represents a powerful strategy for the synthesis of complex chiral molecules like this compound.

Advanced Chemical Modifications for Research Probes

The functional groups present in this compound, namely the lactam and the ester, offer several possibilities for advanced chemical modifications to generate research probes. These probes can be used to study biological processes or as tools in materials science.

The lactam nitrogen can be alkylated or acylated to introduce various functionalities. For example, reaction with a fluorescent tag precursor, such as a derivative of fluorescein (B123965) or rhodamine, would yield a fluorescent probe. The lactam ring can also be opened under hydrolytic conditions to reveal a glutamic acid derivative, which can then be further functionalized at the newly formed amine and carboxylic acid groups.

The decyl ester group can also be a site for modification. Transesterification with a different alcohol could introduce other functionalities. For instance, using an alcohol containing an azide (B81097) or alkyne group would allow for the subsequent attachment of other molecules via "click chemistry." Furthermore, the long decyl chain itself can be modified, for example, by introducing unsaturation or branching, to tune the lipophilicity and other physicochemical properties of the molecule.

Potential modification sites and the types of probes that can be generated are summarized below:

| Modification Site | Type of Modification | Potential Functionality/Probe Type |

| Lactam Nitrogen | Alkylation, Acylation | Fluorescent tags, Biotinylation, Photoaffinity labels |

| Lactam Carbonyl | Reduction, Ring-opening | Introduction of new functional groups, Conversion to linear peptide-like structures |

| Ester Group | Transesterification, Hydrolysis | Attachment of reporter groups, Modification of solubility |

| Decyl Chain | Introduction of unsaturation, Halogenation | Tuning of physical properties, Introduction of radiolabels |

Design of Labeled this compound for Mechanistic Studies

To elucidate the metabolic fate and mechanism of action of this compound, the synthesis of isotopically labeled versions is a critical step. Isotopic labeling allows for the tracking of the molecule and its metabolites in biological systems without altering its chemical properties. wikipedia.org The choice of isotope (e.g., ¹³C, ¹⁴C, ²H, ¹⁵N) and the position of the label are determined by the specific mechanistic questions being addressed and the analytical techniques to be employed, such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org

Several strategies can be envisioned for the synthesis of labeled this compound, focusing on incorporating the isotopic label in either the pyroglutamic acid moiety or the decyl chain.

Labeling the Pyroglutamic Acid Moiety:

A common precursor for the synthesis of L-pyroglutamic acid is L-glutamic acid. researchgate.netthieme-connect.de Therefore, isotopically labeled L-glutamic acid can serve as a starting material. For instance, L-[¹³C₅, ¹⁵N]glutamic acid is commercially available and can be cyclized to the corresponding labeled pyroglutamic acid. This cyclization is typically achieved through heating or acid catalysis, which promotes the formation of the lactam ring. thieme-connect.de Subsequent esterification of the labeled pyroglutamic acid with unlabeled decyl alcohol would yield this compound with the label confined to the pyroglutamic acid core. This approach is particularly useful for tracking the fate of the pyroglutamic acid portion of the molecule, including its potential hydrolysis back to glutamic acid.

Labeling the Decyl Chain:

Alternatively, the decyl chain can be labeled. This can be achieved by starting with an isotopically labeled decyl alcohol, such as decanol-¹³C₁₀ or decanol-d₂₁. The synthesis would then involve the esterification of unlabeled L-pyroglutamic acid with the labeled decyl alcohol. This strategy is advantageous for studying the distribution and metabolism of the lipid portion of the molecule. Methods for the isotopic labeling of long-chain fatty acids and alcohols are well-established and can be adapted for this purpose. nih.govmdpi.com

The general synthetic scheme for producing labeled this compound would involve the following key reaction:

Esterification: The direct esterification of L-pyroglutamic acid with decyl alcohol is a straightforward approach. This reaction can be catalyzed by an acid (e.g., sulfuric acid, p-toluenesulfonic acid) or by using coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

By selecting the appropriately labeled starting material, a variety of isotopomers of this compound can be synthesized for detailed mechanistic investigations.

Table 1: Potential Isotopically Labeled Precursors for the Synthesis of Labeled this compound

| Labeled Precursor | Label Position | Resulting Labeled Product | Potential Mechanistic Insight |

| L-[¹³C₅]-Glutamic Acid | Pyroglutamic acid ring | [¹³C₅]-Decyl 5-oxo-L-prolinate | Fate of the amino acid core |

| L-[¹⁵N]-Glutamic Acid | Pyroglutamic acid nitrogen | [¹⁵N]-Decyl 5-oxo-L-prolinate | Nitrogen metabolism of the core |

| [¹³C₁₀]-Decyl alcohol | Decyl chain | Decyl-[¹³C₁₀] 5-oxo-L-prolinate | Distribution and metabolism of the lipid tail |

| [²H₂₁]-Decyl alcohol | Decyl chain | Decyl-[²H₂₁] 5-oxo-L-prolinate | Pharmacokinetic studies of the lipid portion |

Synthesis of Analogs for Structure-Activity Relationship Investigations

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, providing insights into how chemical structure influences biological activity. nih.gov For this compound, SAR investigations would involve the synthesis of a library of analogs with systematic modifications to both the pyroglutamic acid core and the decyl ester chain. The biological activity of these analogs would then be evaluated to identify key structural features required for the desired effect.

Modification of the Ester Chain:

The lipophilicity and steric bulk of the ester group can significantly impact the molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. A series of analogs with varying alkyl chain lengths could be synthesized by esterifying L-pyroglutamic acid with different alcohols (e.g., octyl, dodecyl, hexadecyl alcohol). Furthermore, branched-chain alcohols or alcohols containing cyclic moieties could be used to explore the impact of steric hindrance near the ester linkage. Introducing functional groups, such as a terminal hydroxyl or a double bond, into the alkyl chain could also provide valuable SAR data. nih.gov

Table 2: Proposed Analogs of this compound with Modified Ester Chains

| Analog Name | Modification | Rationale for Synthesis |

| Octyl 5-oxo-L-prolinate | Shorter alkyl chain (C8) | Investigate the effect of reduced lipophilicity. |

| Dothis compound | Longer alkyl chain (C12) | Investigate the effect of increased lipophilicity. |

| Iso-decyl 5-oxo-L-prolinate | Branched alkyl chain | Explore the impact of steric bulk. |

| Cyclohexylmethyl 5-oxo-L-prolinate | Cyclic moiety in the chain | Assess the influence of a rigid cyclic structure. |

| 10-Hydroxythis compound | Terminal hydroxyl group | Examine the effect of introducing a polar functional group. |

Modification of the Pyroglutamic Acid Ring:

The pyroglutamic acid moiety offers several positions for chemical modification. Substituents can be introduced at the 3- and 4-positions of the pyrrolidone ring to probe the steric and electronic requirements of the binding pocket of a potential biological target. For example, the synthesis of 3-aroyl pyroglutamic acid derivatives has been reported and could be adapted for this purpose. mdpi.com Additionally, the lactam nitrogen can be alkylated or acylated to explore the importance of the N-H bond for biological activity. The synthesis of such substituted pyroglutamic acid esters can be achieved through multi-step synthetic sequences starting from appropriately functionalized precursors. thieme-connect.comrsc.org

The synthesis of these analogs would generally follow established methods for the formation of esters and the modification of the pyroglutamic acid ring. The choice of synthetic route would depend on the specific functional groups being introduced and their compatibility with the reaction conditions. The resulting library of compounds would then be subjected to biological screening to build a comprehensive SAR profile for this compound.

Enzymatic Pathways and Metabolic Dynamics of 5 Oxo L Proline and Its Derivatives

5-Oxo-L-prolinase (L-Pyroglutamate Hydrolase) Activity and Mechanism

5-Oxo-L-prolinase (EC 3.5.2.9) is an enzyme that catalyzes the conversion of 5-oxo-L-proline to L-glutamate. wikipedia.org This reaction is coupled with the stoichiometric cleavage of adenosine (B11128) triphosphate (ATP) to adenosine diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pi). nih.govtandfonline.com The enzyme belongs to the hydrolase family, specifically acting on carbon-nitrogen bonds in cyclic amides. wikipedia.org

Purification and Biochemical Characterization of 5-Oxo-L-prolinase

5-Oxo-L-prolinase has been purified from various sources, including rat kidney, nih.gov Pseudomonas putida, nih.gov and Alcaligenes sp. tandfonline.com Purification methods often involve steps that protect the enzyme from degradation, such as the inclusion of its substrate, 5-oxo-L-proline. nih.gov

The molecular architecture of 5-oxo-L-prolinase varies depending on the source organism.

Mammalian and Yeast: In rats and yeast (Saccharomyces cerevisiae), the enzyme is typically a homodimer. unl.eduglycosmos.org The rat kidney enzyme has an estimated molecular weight of about 325,000 Daltons. nih.gov The yeast enzyme exists as a dimer in solution with a molecular weight of approximately 280 kDa, with each subunit being around 140 kDa. oup.com Eukaryotic 5-oxoprolinases contain two distinct domains, HyuA and HyuB. oup.com

Bacterial: The enzyme from Pseudomonas putida is more complex, composed of two reversibly dissociable proteins designated as Component A and Component B. tandfonline.comnih.gov Component A catalyzes the 5-oxoproline-dependent cleavage of ATP but does not by itself open the 5-oxoproline ring. nih.gov Component B is necessary for coupling ATP cleavage to the formation of glutamate (B1630785). nih.gov Gel filtration studies show that Component A can exist as a hexamer, which changes to a dimer in the presence of substrates. nih.gov Component B can form various aggregates, including octamers and tetramers. nih.gov The active complex is believed to have an A2B2 structure. nih.gov In contrast, the 5-oxo-L-prolinase from Alcaligenes sp. F-137 appears to be a single polypeptide chain with a molecular weight of about 126,000 Daltons and does not dissociate into multiple components. tandfonline.com

Table 1: Molecular Characteristics of 5-Oxo-L-prolinase from Different Sources

| Source Organism | Molecular Weight (Native) | Subunit Composition | Reference |

| Rat Kidney | ~325,000 Da | Homodimer | nih.gov |

| Saccharomyces cerevisiae (Yeast) | ~280,000 Da | Homodimer (140 kDa subunits) | oup.com |

| Pseudomonas putida | Component A: ~750,000 DaComponent B: ~650,000 Da | Hetero-oligomer (A and B components) | tandfonline.comnih.gov |

| Alcaligenes sp. F-137 | ~126,000 Da | Monomer | tandfonline.com |

The activity of 5-oxo-L-prolinase is dependent on specific cofactors. The enzyme requires potassium ions (K⁺) or ammonium (B1175870) ions (NH₄⁺), as well as magnesium ions (Mg²⁺), for its catalytic function. nih.govvulcanchem.com ATP is the primary nucleotide triphosphate required for the reaction, with dATP showing some activity, while GTP, ITP, CTP, and UTP are significantly less effective. nih.gov

ADP acts as an inhibitor of the enzyme. nih.gov The enzyme's activity is also inhibited by sulfhydryl-blocking reagents such as p-hydroxymercuribenzoate, N-ethylmaleimide, and iodoacetamide, suggesting the importance of cysteine residues for its function. nih.govnih.gov

Detailed Enzymatic Reaction Mechanism of 5-Oxo-L-prolinase

The reaction catalyzed by 5-oxo-L-prolinase is an ATP-dependent hydrolysis of the internal amide bond of 5-oxo-L-proline. pnas.org This process is unusual because it couples the cleavage of an amide bond with the hydrolysis of ATP. pnas.org

The enzyme exhibits Michaelis-Menten kinetics. oup.com The apparent Michaelis constant (Km) for 5-oxo-L-proline varies slightly depending on the source of the enzyme. For the rat kidney enzyme, the Km for 5-oxo-L-proline is 0.05 mM, and for ATP, it is 0.17 mM. nih.gov The enzyme from Alcaligenes sp. has a Km of 0.07 mM for 5-oxo-L-proline and 0.32 mM for ATP. tandfonline.com The yeast enzyme has a Km of 159 µM (0.159 mM) for 5-oxoproline. oup.com

5-Oxo-L-prolinase is highly specific for the L-isomer of 5-oxoproline. nih.gov However, it can act on some structural analogs. For instance, L-2-oxothiazolidine-4-carboxylate is an effective substrate. pnas.org Other analogs can bind to the enzyme and stimulate ATP hydrolysis without undergoing ring cleavage themselves, a phenomenon known as uncoupling. semanticscholar.orgnih.gov This suggests that for substrate binding and catalysis, an unsubstituted N-1 and a C-2 in the L-configuration are important, while modifications at the C-3 and C-4 positions can be tolerated to some extent. nih.gov

Table 2: Kinetic Parameters of 5-Oxo-L-prolinase

| Enzyme Source | Substrate | Km Value | Reference |

| Rat Kidney | 5-Oxo-L-proline | 0.05 mM | nih.gov |

| Rat Kidney | ATP | 0.17 mM | nih.gov |

| Alcaligenes sp. F-137 | 5-Oxo-L-proline | 0.07 mM | tandfonline.com |

| Alcaligenes sp. F-137 | ATP | 0.32 mM | tandfonline.com |

| Saccharomyces cerevisiae | 5-Oxo-L-proline | 0.159 mM | oup.com |

The mechanism of 5-oxo-L-prolinase is thought to involve the formation of an enzyme-bound phosphorylated intermediate. semanticscholar.org In studies with the Pseudomonas putida enzyme, an activated 5-oxoproline intermediate was trapped using an isotope-trapping method. researchgate.net The formation of this intermediate requires Component A, ATP, and Mg²⁺. researchgate.net It is proposed that Component A catalyzes the formation of a phosphorylated derivative of 5-oxoproline. researchgate.net Component B is then required to convert this labile intermediate into glutamate. researchgate.net This two-step process within the enzyme complex protects the unstable intermediate from the aqueous environment. researchgate.net

Further evidence for a phosphorylated intermediate comes from studies where the reaction was carried out in H₂¹⁸O. researchgate.net The results showed isotopic incorporation into the residual 5-oxoproline, consistent with the formation of a phosphorylated intermediate that can then be hydrolyzed. researchgate.net

Catalytic Site Analysis and Conformational Dynamics

The enzyme 5-oxo-L-prolinase is a hysteretic enzyme, meaning it responds slowly to rapid changes in substrate concentration. nih.gov The binding of both ATP and 5-oxo-L-proline to the enzyme induces a conformational change that aligns the substrates in a way that facilitates the reaction. nih.gov In the absence of 5-oxo-L-proline, the enzyme can still hydrolyze other nucleoside triphosphates like UTP at a steady rate. nih.gov However, the addition of 5-oxo-L-proline causes a gradual decrease in the rate of UTP hydrolysis, indicating a slow conformational shift in the enzyme. nih.gov

Studies with ATP reveal a much faster conformational change, occurring in less than 10 seconds. nih.gov This substrate-dependent conformational change is a key feature of the catalytic mechanism of 5-oxo-L-prolinase. nih.gov The enzyme from Pseudomonas putida is composed of two distinct protein components, A and B. nih.gov Component A possesses a 5-oxo-L-proline-dependent ATPase activity, meaning it can bind both ATP and 5-oxo-L-proline. nih.gov Component B, the coupling protein, is necessary for the conversion of a phosphorylated intermediate of 5-oxoproline to glutamate. nih.govdrugbank.com It is thought that Component B may alter the conformation of Component A to facilitate the reaction. drugbank.com

Comparative Enzymology of 5-Oxo-L-prolinase from Diverse Organisms

5-Oxo-L-prolinase activity has been identified in a wide range of organisms, from bacteria to mammals, highlighting its fundamental role in metabolism. nih.govepfl.ch While eukaryotes metabolize 5-oxo-L-proline via an ATP-dependent 5-oxoprolinase as part of the γ-glutamyl cycle, most prokaryotes lack homologs of this enzyme. nih.govresearchgate.net Instead, many prokaryotes possess a different ATP-dependent 5-oxoprolinase system, comprised of proteins PxpA, PxpB, and PxpC. nih.gov

The mammalian 5-oxo-L-prolinase has been purified and characterized, particularly from rat kidney. nih.govnih.gov The rat kidney enzyme has a molecular weight of approximately 325,000 and requires K+ (or NH4+) and Mg2+ for its activity. nih.gov In contrast, the enzyme from Pseudomonas putida is a two-component system. nih.gov Component A has a molecular weight of about 750,000, and Component B is around 650,000. tandfonline.com The enzyme from Alcaligenes sp. F-137 has a molecular weight of approximately 106,000-123,000. tandfonline.com

A comparison of the kinetic parameters of 5-oxo-L-prolinase from different sources reveals some variations.

Table 1: Comparative Kinetic Properties of 5-Oxo-L-prolinase

| Organism | Apparent Km for 5-oxo-L-proline (mM) | Apparent Km for ATP (mM) | Optimal pH |

|---|---|---|---|

| Rat Kidney | 0.05 | 0.17 | ~7.0 and ~9.7 |

| Alcaligenes sp. F-137 | 0.07 | 0.32 | 7.8 |

Data sourced from multiple scientific studies. nih.govtandfonline.com

Interconnections within the Gamma-Glutamyl Cycle and Glutathione (B108866) Metabolism

The metabolism of 5-oxo-L-proline is intrinsically linked to the gamma-glutamyl cycle and the synthesis of glutathione (GSH), a critical antioxidant. ontosight.aivulcanchem.com

Regulation of 5-Oxo-L-proline Levels within Cellular Pathways

The concentration of 5-oxo-L-proline in tissues is normally low but can increase significantly when the activity of 5-oxo-L-prolinase is inhibited. researchgate.netpnas.org Administration of a competitive inhibitor of 5-oxoprolinase, L-2-imidazolidone-4-carboxylate, to mice led to the accumulation of 5-oxoproline in the kidney, liver, brain, and eye. researchgate.net This accumulation is further enhanced by the administration of various L-amino acids, providing evidence for the in vivo function of the gamma-glutamyl cycle. researchgate.netpnas.org

5-Oxo-L-proline is formed from γ-glutamyl amino acids by the action of γ-glutamylcyclotransferase. researchgate.net These γ-glutamyl amino acids are, in turn, produced through the transfer of the γ-glutamyl moiety of glutathione to amino acids, a reaction catalyzed by γ-glutamyl transpeptidase. unl.edu The subsequent conversion of 5-oxo-L-proline back to glutamate by 5-oxo-L-prolinase makes the glutamate available for the resynthesis of glutathione. researchgate.netontosight.ai

Modulation of Glutathione Synthesis and Cellular Redox Homeostasis

5-Oxo-L-proline plays a role in modulating glutathione (GSH) synthesis and maintaining cellular redox balance. nih.govchimia.ch The gamma-glutamyl cycle, in which 5-oxo-L-proline is a key intermediate, is responsible for the synthesis and degradation of GSH. ontosight.ai By converting 5-oxo-L-proline to glutamate, 5-oxo-L-prolinase replenishes the glutamate pool necessary for GSH synthesis. ontosight.ai

Glutathione is a major cellular antioxidant, and its levels are crucial for protecting cells from damage by reactive oxygen species. chimia.ch The regulation of 5-oxo-L-prolinase activity can, therefore, influence the cell's capacity to synthesize GSH and maintain redox homeostasis. nih.gov For instance, studies have shown that the activity of 5-oxo-L-prolinase is significantly lower in some tumor tissues compared to adjacent normal tissues, which could have implications for the tumor's response to therapies that rely on generating oxidative stress. nih.gov

Other Relevant Enzymatic Transformations of Oxo-Proline Structures

D-Glutamate Cyclase Activity and 5-oxo-D-proline Formation

In addition to the L-isomer, the D-isomer of 5-oxoproline also has a place in metabolism, particularly in mammals. D-glutamate cyclase is an enzyme that catalyzes the reversible conversion of D-glutamate to 5-oxo-D-proline and water. nucleos.comnih.govebi.ac.uk This enzyme is highly expressed in the mitochondria of the heart. nih.gov

The reaction catalyzed by D-glutamate cyclase is stereospecific. nih.gov The enzyme's activity is modulated by divalent cations and nucleotides like ATP and ADP. nih.gov Interestingly, the presence of Mn2+ stimulates the conversion of D-glutamate to 5-oxo-D-proline but completely inhibits the reverse reaction. nih.gov The optimal pH for this enzyme is around 8.0, which is similar to the pH of the mitochondrial matrix. nih.gov The formation of 5-oxo-D-proline from D-glutamate is a significant metabolic pathway for this D-amino acid. nih.govmdpi.com

4-Oxo-L-proline Reductase and Hydroxyproline (B1673980) Metabolism

The metabolism of hydroxyproline, an amino acid abundant in collagen, involves a key enzymatic step catalyzed by 4-oxo-L-proline reductase. ontosight.ai This enzyme plays a crucial role in the catabolic pathway that processes hydroxyproline released during protein turnover.

Recent research has identified the gene encoding mammalian 4-oxo-L-proline reductase as BDH2, which was previously thought to encode a cytosolic (R)-β-hydroxybutyrate dehydrogenase. nih.govwikipedia.org This enzyme, correctly identified as 4-oxo-L-proline reductase (EC 1.1.1.104), catalyzes the reversible, NADH-dependent reduction of 4-oxo-L-proline to cis-4-hydroxy-L-proline. nih.govwikipedia.orgacs.org Specificity studies have shown that 4-oxo-L-proline is the preferred substrate for this enzyme. nih.govresearchgate.net

The metabolic link to hydroxyproline begins with the oxidation of trans-4-hydroxy-L-proline (the isomer found in collagen) to 4-oxoproline, a reaction catalyzed by hydroxyproline oxidase. ontosight.ai The resulting 4-oxoproline can be cytotoxic, and its subsequent reduction by 4-oxo-L-proline reductase serves as a detoxification step. nih.gov Interestingly, the product of this reaction, cis-4-hydroxy-L-proline, is a compound noted for having potential anticancer activity. acs.orgresearchgate.net

Table 1: Properties of Human 4-Oxo-L-proline Reductase

| Property | Description | Source(s) |

|---|---|---|

| Enzyme Name | 4-Oxo-L-proline Reductase | ontosight.ainih.gov |

| Systematic Name | 4-hydroxy-L-proline:NAD+ oxidoreductase | wikipedia.org |

| EC Number | 1.1.1.104 | wikipedia.org |

| Gene | BDH2 (3-hydroxybutyrate dehydrogenase 2) | nih.govwikipedia.org |

| Substrate | 4-oxo-L-proline | nih.govresearchgate.net |

| Cofactor | NADH | wikipedia.orgacs.org |

| Product | cis-4-hydroxy-L-proline | nih.govacs.org |

| Cellular Role | Hydroxyproline catabolism, detoxification of 4-oxoproline | ontosight.ainih.gov |

Table 2: Key Steps in Hydroxyproline Catabolism

| Step | Substrate | Enzyme | Product | Significance | Source(s) |

|---|---|---|---|---|---|

| 1 | trans-4-Hydroxy-L-proline | Hydroxyproline Oxidase | 4-Oxo-L-proline | Oxidation of collagen-derived hydroxyproline. | ontosight.ai |

| 2 | 4-Oxo-L-proline | 4-Oxo-L-proline Reductase (BDH2) | cis-4-Hydroxy-L-proline | Reduction and detoxification of the intermediate. | nih.govwikipedia.org |

Proline Dehydrogenation in Biochemical Processes

Proline dehydrogenation is the initial and rate-limiting step in the catabolic pathway of L-proline. ontosight.aicore.ac.uk This fundamental biochemical process is catalyzed by the enzyme proline dehydrogenase (PRODH), which is also known as proline oxidase (POX). imrpress.comnih.govresearchgate.net PRODH is a flavoenzyme that utilizes a FAD cofactor to oxidize L-proline to an intermediate compound, Δ1-pyrroline-5-carboxylate (P5C). ontosight.ainih.govacs.org

This reaction is a critical node in cellular metabolism for several reasons:

Energy Production : The oxidation of proline releases electrons that can be transferred to the mitochondrial electron transport chain, contributing to ATP synthesis. imrpress.comnih.gov

Redox Balance : The reaction produces FADH2, influencing the cellular redox state. ontosight.ai

Metabolic Integration : P5C exists in a spontaneous equilibrium with glutamate-γ-semialdehyde (GSA). imrpress.comnih.gov GSA is subsequently oxidized to the amino acid L-glutamate by the enzyme P5C dehydrogenase (P5CDH). imrpress.comnih.gov The production of glutamate directly links proline catabolism to the tricarboxylic acid (TCA) cycle (via α-ketoglutarate) and nitrogen metabolism. researchgate.netfrontiersin.org

In some bacteria, PRODH and P5CDH activities are fused into a single bifunctional enzyme known as Proline Utilization A (PutA), whereas in eukaryotes, they are typically separate monofunctional enzymes located in the mitochondria. nih.govacs.org The regulation of PRODH is essential for controlling cellular proline levels and managing metabolic responses to various cellular conditions. ontosight.airesearchgate.net

Table 3: Overview of the Proline Dehydrogenase Reaction

| Feature | Description | Source(s) |

|---|---|---|

| Enzyme | Proline Dehydrogenase (PRODH) / Proline Oxidase (POX) | imrpress.comnih.govresearchgate.net |

| EC Number | 1.5.99.8 | nih.gov |

| Substrate | L-Proline | ontosight.aiacs.org |

| Cofactor | FAD (Flavin adenine (B156593) dinucleotide) | imrpress.comnih.gov |

| Product | Δ1-pyrroline-5-carboxylate (P5C) | ontosight.aiimrpress.comnih.gov |

| Cellular Location | Mitochondria (in eukaryotes) | core.ac.uk |

| Significance | First step of proline catabolism, energy production, redox homeostasis. | ontosight.aiimrpress.comnih.gov |

Table 4: Proline Catabolic Pathway to Glutamate

| Step | Process | Key Molecule/Enzyme | Result | Source(s) |

|---|---|---|---|---|

| 1 | Dehydrogenation | L-Proline -> Proline Dehydrogenase (PRODH) | Δ1-pyrroline-5-carboxylate (P5C) | ontosight.ainih.gov |

| 2 | Equilibrium | P5C | Glutamate-γ-semialdehyde (GSA) | imrpress.comnih.gov |

| 3 | Dehydrogenation | GSA -> P5C Dehydrogenase (P5CDH) | L-Glutamate | imrpress.comnih.gov |

Molecular Mechanisms and Biological System Regulation by Decyl 5 Oxo L Prolinate

Ligand-Target Interactions and Binding Affinities

There is no specific information available in the reviewed scientific literature detailing the ligand-target interactions or binding affinities of Decyl 5-oxo-L-prolinate. To address this, studies would be required to identify the specific proteins, enzymes, or receptors it binds to and to quantify the strength of these interactions (e.g., Ki or IC50 values). For context, research on the parent molecule, 5-oxoproline, indicates it is an intermediate in the γ-glutamyl cycle, but this does not define its specific binding targets as an exogenous agent. wikipedia.org

Modulation of Cellular Signaling Networks

No studies were found that specifically investigate the effects of this compound on cellular signaling networks. Understanding its impact would necessitate research into its influence on key signaling pathways, such as NF-κB, MAPK, or PI3K/Akt pathways, which are commonly involved in inflammation and cellular stress responses. While some derivatives of L-pyroglutamic acid have been shown to have anti-inflammatory effects by reducing nitric oxide (NO) production in microglial cells, this compound was not among the compounds tested in these studies. nih.govresearchgate.net

Mechanisms Underlying Antioxidant Activities of Proline Esters

The general antioxidant mechanisms of proline and its derivatives often involve the scavenging of reactive oxygen species (ROS). The lipophilicity of ester derivatives can influence their ability to intercalate into cellular membranes and protect against lipid peroxidation. For instance, increasing the length of the fatty acid chain in other types of compounds, like hydroxytyrosyl esters, has been shown to enhance antioxidant capacity in biological models by improving interaction with lipid membranes. frontiersin.org However, without specific studies on this compound, its antioxidant potential and the precise mechanism remain unconfirmed.

Mechanisms Underlying Anti-inflammatory Effects of Proline Esters

The anti-inflammatory effects of proline derivatives are often linked to the modulation of inflammatory mediators. A study on various L-pyroglutamic acid analogues demonstrated that certain ester compounds could inhibit lipopolysaccharide (LPS)-induced NO production in BV-2 microglial cells. nih.govresearchgate.net The proposed mechanism for such compounds generally involves the inhibition of inflammatory pathways. The increased lipophilicity from the decyl chain in this compound could potentially enhance its cellular uptake and interaction with intracellular inflammatory targets, but this remains hypothetical without direct experimental evidence.

This compound as a Probe for Proline Metabolism Studies

5-Oxo-L-proline is a known metabolite in the γ-glutamyl cycle and is involved in the synthesis and degradation of glutathione (B108866). wikipedia.org The enzyme 5-oxoprolinase catalyzes the conversion of 5-oxo-L-proline to glutamate (B1630785). While analogs of 5-oxo-L-proline have been used to study this enzyme, there is no indication in the available literature that this compound has been utilized as a specific probe for studying proline metabolism. Its ester linkage would likely be cleaved by cellular esterases, releasing 5-oxo-L-proline and decanol, which would complicate its use as a direct metabolic probe.

Advanced Analytical and Spectroscopic Characterization Methodologies in Decyl 5 Oxo L Prolinate Research

Chromatographic Techniques for Purity, Separation, and Quantification

Chromatography is an indispensable tool for the separation and quantification of Decyl 5-oxo-L-prolinate from raw materials, reaction mixtures, and final product formulations. The choice of technique is dictated by the specific analytical challenge, such as the complexity of the matrix and the need for chiral resolution.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment and quantification of this compound. Method development typically focuses on reversed-phase chromatography due to the compound's amphiphilic nature, possessing both a polar pyroglutamate (B8496135) head and a nonpolar decyl tail.

A typical HPLC method would involve a C18 or C8 stationary phase, offering sufficient hydrophobic interaction with the decyl chain. The mobile phase is generally a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution is often preferred to ensure adequate retention of the analyte while allowing for the timely elution of more polar or nonpolar impurities. bohrium.comresearchgate.netnih.gov

Detection is commonly achieved using a UV detector, as the amide chromophore within the pyroglutamate ring exhibits absorbance at low UV wavelengths, typically around 210 nm. merckmillipore.com For quantitative analysis, a calibration curve is constructed using standards of known concentration. The linearity of response for pyroglutamic acid and related compounds has been demonstrated over a range of 1.0 to 1000 µg/mL. nih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 10 mM Potassium Dihydrogen Phosphate (B84403) (pH 3.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | 82% B to 60% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 5 µL |

| Column Temperature | Ambient |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and thermal lability. Therefore, derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable form suitable for GC-MS analysis. sigmaaldrich.com

A common derivatization strategy involves a two-step process: esterification of the carboxylic acid group followed by acylation or silylation of the amide nitrogen. However, given that the carboxylic acid is already esterified in this compound, the primary focus is on derivatizing the amide group. Silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS) is a robust method. unina.itthermofisher.comregistech.com This process replaces the active hydrogen on the amide nitrogen with a trimethylsilyl (B98337) (TMS) group, thereby increasing volatility. registech.com

Alternatively, acylation with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) can be employed. nih.govnih.gov The resulting derivative is then introduced into the GC-MS system. The GC separates the derivatized analyte from other components, and the mass spectrometer provides fragmentation patterns that confirm the identity of the compound and help in the structural elucidation of any impurities.

Table 2: Example of a Two-Step Derivatization and GC-MS Protocol

| Step | Procedure |

| Derivatization | Silylation: Reaction with BSTFA + 1% TMCS in acetonitrile at 60°C for 30 minutes. |

| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent. |

| Carrier Gas | Helium at a constant flow of 1 mL/min. |

| Oven Program | Initial temperature of 70°C (hold 1 min), ramp to 280°C at 10°C/min, hold for 5 min. |

| Injector Temp. | 250°C |

| MS Ion Source Temp. | 200°C |

| Ionization Mode | Electron Impact (EI) at 70 eV. |

| Mass Range | m/z 50-500. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices

For the analysis of this compound in complex matrices such as cosmetic formulations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity. bohrium.comshimadzu.comshimadzu.com This technique couples the separation power of HPLC with the specific detection capabilities of tandem mass spectrometry.

Electrospray ionization (ESI) is the most common ionization technique for this type of molecule, as it is a soft ionization method that minimizes fragmentation of the parent molecule. nih.govwikipedia.orgyoutube.comcreative-proteomics.com The analysis can be performed in positive ion mode, where the protonated molecule [M+H]⁺ is monitored.

In tandem mass spectrometry (MS/MS), the precursor ion (the protonated molecule) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and is excellent for quantification even in the presence of co-eluting matrix components. researchgate.netnih.gov The selection of specific precursor-to-product ion transitions for this compound allows for its accurate quantification at low levels.

Table 3: Representative LC-MS/MS Parameters for this compound Quantification

| Parameter | Condition |

| LC System | UHPLC system for fast and efficient separation. |

| Column | C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm). |

| Mobile Phase A | 0.1% Formic Acid in Water. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile. |

| Flow Rate | 0.4 mL/min. |

| Ionization Mode | Electrospray Ionization (ESI), Positive. |

| MS/MS Mode | Multiple Reaction Monitoring (MRM). |

| Precursor Ion | [M+H]⁺ of this compound. |

| Product Ions | Specific fragments resulting from the cleavage of the ester or pyroglutamate ring. |

Chiral Chromatography for Enantiomeric Resolution

Since this compound is a chiral molecule, distinguishing between its enantiomers (L- and D-forms) is often necessary, particularly in applications where stereochemistry is critical. Chiral chromatography is the primary technique for this purpose.

Two main approaches are employed for the enantiomeric resolution of such compounds:

Direct Method: This involves the use of a chiral stationary phase (CSP) in HPLC. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have shown success in separating a broad range of chiral compounds, including amino acid derivatives. The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.

Indirect Method: This approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. wikipedia.org These diastereomers have different physicochemical properties and can be separated on a standard achiral stationary phase (e.g., C18). nih.gov Reagents such as Marfey's reagent (FDAA) or S-NIFE are commonly used for derivatizing the amino group, but for a secondary amide like in pyroglutamate, specific derivatization strategies would need to be developed. nih.govnih.gov

The choice between the direct and indirect method depends on the availability of a suitable CSP and the reactivity of the analyte for derivatization.

Spectroscopic Methodologies for Structural Elucidation and Dynamic Studies

Spectroscopic techniques are vital for the structural confirmation of this compound and for studying its vibrational properties.

Infrared (IR) Spectroscopy for Vibrational Characterization

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent parts: the lactam ring, the ester group, and the long alkyl chain.

The key vibrational modes for this compound are:

C=O Stretching (Ester): A strong absorption band is expected in the region of 1750-1735 cm⁻¹. spectroscopyonline.com

C=O Stretching (Amide/Lactam): The five-membered lactam ring (a β-lactam) exhibits a carbonyl stretching frequency that is typically higher than that of a linear amide due to ring strain. This band is expected to appear around 1700-1750 cm⁻¹. researchgate.netwikipedia.org

N-H Stretching: For the amide group within the lactam, a stretching vibration is expected in the region of 3200-3400 cm⁻¹, though its intensity and position can be influenced by hydrogen bonding.

C-H Stretching (Alkyl Chain): Strong absorption bands corresponding to the symmetric and asymmetric stretching of the C-H bonds in the decyl chain will be present in the 2850-2960 cm⁻¹ region. mdpi.com

C-O Stretching (Ester): Two distinct C-O stretching bands are characteristic of esters, typically found in the 1300-1000 cm⁻¹ range. spectroscopyonline.com

Lactam Ring Vibrations: The lactam ring itself will have characteristic skeletal vibrations, though these can be complex and coupled with other modes. researchgate.net

Fourier-transform infrared (FTIR) spectroscopy of L-pyroglutamic acid has been studied, and its spectrum shows considerable changes with temperature and matrix, indicating interactions involving the carboxylic acid group. nasa.gov For the decyl ester, the IR spectrum provides a definitive fingerprint for identification and quality control.

Table 4: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ester Carbonyl | C=O Stretch | 1750 - 1735 |

| Lactam Carbonyl | C=O Stretch | 1750 - 1700 |

| Amide N-H | N-H Stretch | 3400 - 3200 |

| Alkyl C-H | C-H Stretch | 2960 - 2850 |

| Ester C-O | C-O Stretch | 1300 - 1000 |

| Amide C-N | C-N Stretch | ~1400 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Isotopic Labeling Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and for investigating its molecular dynamics. High-resolution ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework, confirming the integrity of the pyroglutamate ring, the decyl ester chain, and the covalent linkage between them.

In a typical ¹H NMR spectrum, distinct signals would correspond to the protons of the decyl chain—specifically the terminal methyl group, the series of methylene (B1212753) (CH₂) groups, and the methylene group adjacent to the ester oxygen. nih.gov The protons within the 5-oxo-L-prolinate ring would also exhibit characteristic chemical shifts and coupling patterns, allowing for confirmation of its stereochemistry. researchgate.netspectrabase.com Similarly, ¹³C NMR spectroscopy would show unique resonances for each carbon atom in the molecule, from the carbonyl carbons in the ester and amide groups to the individual carbons of the aliphatic chain.

Isotopic labeling extends the utility of NMR beyond simple structure confirmation. isotope.com By strategically incorporating stable isotopes such as ¹³C, ¹⁵N, or deuterium (B1214612) (²H) into the 5-oxo-L-proline precursor during synthesis, researchers can conduct advanced NMR experiments. nih.govlgcstandards.com For instance, ¹⁵N labeling of the amide nitrogen allows for direct observation of its chemical environment and participation in hydrogen bonding. researchgate.net Isotope-edited NMR experiments can be used to study the interaction of this compound with biological macromolecules, filtering out signals from the unlabeled binding partner to focus solely on the ligand's state when bound. Such studies can reveal conformational changes upon binding and identify the specific atoms involved in the molecular interaction. isotope.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar functional groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyrrolidone Ring CH | 4.1 - 4.3 | Multiplet |

| Pyrrolidone Ring CH₂ | 2.2 - 2.5 | Multiplet |

| Decyl Chain -OCH₂- | 4.0 - 4.2 | Triplet |

| Decyl Chain -(CH₂)₈- | 1.2 - 1.7 | Multiplet |

Fluorescence Spectroscopy for Quantitative Assays and Interaction Studies

Fluorescence spectroscopy is a highly sensitive technique used to quantify molecular interactions and perform assays. nih.gov this compound itself is not intrinsically fluorescent. Therefore, its study via this method typically involves two main approaches: monitoring changes in the intrinsic fluorescence of a binding partner (e.g., a protein) or utilizing a fluorescently labeled version of the compound.

Many proteins contain fluorescent amino acid residues, primarily tryptophan, whose fluorescence is highly sensitive to its local environment. When this compound binds to such a protein, it can alter the environment of a nearby tryptophan residue, leading to a change in fluorescence intensity or a shift in the emission maximum wavelength. This change can be titrated by adding increasing concentrations of the compound to a fixed concentration of the protein. The resulting binding curve can be analyzed to determine key quantitative parameters, such as the dissociation constant (Kd), which is a measure of binding affinity. nih.gov

Alternatively, a fluorescent probe can be covalently attached to this compound, creating a fluorescent analog. This allows for direct monitoring of the ligand's binding to a non-fluorescent target. Fluorescence polarization or anisotropy assays can also be employed, where the change in the rotational speed of the fluorescently labeled ligand upon binding to a much larger molecule is measured. These techniques are particularly well-suited for high-throughput screening assays to identify and quantify molecular interactions. acs.org

Table 2: Example Data from a Fluorescence Titration Experiment Hypothetical data for the binding of this compound to a protein with intrinsic tryptophan fluorescence.

| Concentration of this compound (µM) | Fluorescence Intensity (Arbitrary Units) |

|---|---|

| 0 | 100 |

| 5 | 92 |

| 10 | 85 |

| 20 | 74 |

| 50 | 58 |

Biophysical Characterization of Molecular Interactions

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that provides a complete thermodynamic profile of a molecular interaction in a single experiment. mdpi.com It directly measures the heat released (exothermic) or absorbed (endothermic) when one molecule binds to another. In the context of this compound, ITC would be used to characterize its binding to a target macromolecule, such as a receptor or enzyme.

In a typical ITC experiment, a solution of this compound is titrated into a sample cell containing the target protein. Each injection triggers a heat change that is precisely measured by the calorimeter. As the protein becomes saturated with the ligand, the magnitude of the heat change per injection diminishes. The resulting data are fitted to a binding model to determine the fundamental thermodynamic parameters of the interaction:

Binding Affinity (Ka) or its reciprocal, the Dissociation Constant (Kd) .

Binding Stoichiometry (n) , the molar ratio of the ligand to the protein in the complex.

Enthalpy Change (ΔH) , the heat of binding.

From these directly measured values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated, providing a full understanding of the forces driving the binding event. mdpi.com

Table 3: Thermodynamic Profile of a Ligand-Protein Interaction via ITC Illustrative thermodynamic parameters for the binding of this compound to a hypothetical target protein.

| Parameter | Symbol | Example Value |

|---|---|---|

| Dissociation Constant | Kd | 15 µM |

| Stoichiometry | n | 1.1 |

| Enthalpy Change | ΔH | -8.5 kcal/mol |

| Entropy Change | ΔS | +5.2 cal/mol·K |

Differential Scanning Fluorimetry (DSF) for Protein Stability and Ligand Binding

Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, is a rapid and economical method to assess protein stability and screen for ligand binding. nih.govresearchgate.net The technique relies on monitoring the thermal unfolding of a protein in the presence of an environment-sensitive fluorescent dye. nih.gov This dye has low fluorescence in aqueous solution but fluoresces strongly when it binds to the hydrophobic regions of a protein that become exposed as the protein denatures with increasing temperature. escholarship.orgresearchgate.net

The temperature at which 50% of the protein is unfolded is known as the melting temperature (Tm). When a ligand like this compound binds to a protein, it typically stabilizes the protein's folded state. This stabilization results in a measurable increase in the protein's Tm. The magnitude of this thermal shift (ΔTm) is an indicator of a direct binding interaction. researchgate.net DSF is widely used in early-stage drug discovery and protein biochemistry for high-throughput screening of compound libraries to identify potential binding partners and for optimizing buffer conditions to enhance protein stability. nih.gov

Table 4: DSF Analysis of Protein Thermal Shift upon Ligand Binding Hypothetical results showing the effect of this compound on the melting temperature (Tm) of a target protein.

| Condition | Concentration of Ligand (µM) | Melting Temperature (Tm) (°C) | Thermal Shift (ΔTm) (°C) |

|---|---|---|---|

| Protein Only (Apo) | 0 | 52.3 | - |

| Protein + Ligand | 10 | 54.1 | +1.8 |

| Protein + Ligand | 50 | 56.8 | +4.5 |

Stopped-Flow Kinetics for Rapid Reaction Monitoring

Stopped-flow kinetics is a specialized technique designed to study the rates of rapid chemical reactions that occur on a millisecond timescale. nih.gov This method is particularly useful for elucidating the kinetic mechanisms of molecular interactions, such as the binding of this compound to a biological target.

In a stopped-flow experiment, small volumes of reactant solutions (e.g., this compound and a target protein) are rapidly mixed, and the reaction progress is monitored over time using a fast detection method, typically absorbance or fluorescence spectroscopy. By measuring the change in the spectroscopic signal immediately after mixing, researchers can determine the pre-steady-state kinetics of the binding event.

This approach allows for the determination of individual rate constants, including the association rate constant (k_on) and the dissociation rate constant (k_off). These kinetic parameters provide deeper insight into the binding mechanism than equilibrium-based methods alone and are crucial for understanding the dynamic nature of the interaction. nih.gov

Table 5: Kinetic Rate Constants from Stopped-Flow Analysis Representative kinetic data for the interaction of this compound with a target molecule.

| Kinetic Parameter | Symbol | Example Value |

|---|---|---|

| Association Rate Constant | k_on | 2.5 x 10⁴ M⁻¹s⁻¹ |

| Dissociation Rate Constant | k_off | 0.4 s⁻¹ |

Computational and In Silico Modeling Approaches

Computational and in silico modeling are essential complements to experimental techniques in the study of this compound. These methods use computer simulations to predict and analyze the compound's behavior at a molecular level, offering insights that can guide laboratory research.

Molecular Docking is a primary computational tool used to predict the preferred binding orientation and affinity of this compound when it interacts with a target protein of known three-dimensional structure. Docking algorithms sample numerous possible conformations of the ligand within the protein's binding site and use scoring functions to rank them, identifying the most energetically favorable binding pose. This can help elucidate the key amino acid residues involved in the interaction and provide a structural hypothesis for the binding mechanism.

Molecular Dynamics (MD) Simulations offer a more dynamic view of the molecular interactions. Starting from a docked pose, an MD simulation calculates the movements of every atom in the protein-ligand complex over time. These simulations, often spanning nanoseconds to microseconds, can assess the stability of the binding pose, reveal conformational changes in the protein or ligand upon binding, and provide a more nuanced understanding of the thermodynamics and kinetics of the interaction. These in silico approaches are invaluable for rationalizing experimental data and for the structure-based design of new analogs with improved properties.

Lack of Specific Research Data for this compound Limits Advanced Computational Analysis

Initial investigations into the advanced analytical and spectroscopic characterization of this compound reveal a significant gap in publicly available research, particularly concerning its computational analysis. Extensive searches for molecular docking, molecular dynamics simulations, and quantum chemical calculations specifically involving this compound did not yield any dedicated studies. The scientific literature to date appears to focus on related compounds, such as L-proline and its derivatives, or enzymes that interact with the 5-oxo-L-proline moiety, rather than the complete "this compound" molecule itself.

Consequently, a detailed discussion under the requested subheadings of "Molecular Docking and Dynamics Simulations of Ligand-Protein Complexes" and "Quantum Chemical Calculations for Reaction Pathway Analysis" cannot be provided at this time. The absence of specific studies means there are no target proteins identified for docking simulations with this compound, nor are there established reaction pathways that have been analyzed using quantum chemical methods.

While research on related molecules provides a general understanding of the behavior of the 5-oxo-L-prolinate group, this information is not directly transferable to the decyl ester derivative. The presence of the long decyl chain would significantly alter the molecule's physicochemical properties, including its solubility, lipophilicity, and steric hindrance, which would, in turn, dictate its interactions with biological macromolecules and its reactivity.

Therefore, any detailed analysis of ligand-protein complexes or reaction pathways would be purely speculative without dedicated experimental or computational studies on this compound. Further research is required to generate the necessary data to populate these advanced analytical and spectroscopic characterization methodologies for this specific compound.

Future Research Trajectories and Academic Applications of Decyl 5 Oxo L Prolinate

Deeper Elucidation of Biochemical and Physiological Roles

Future research could focus on unraveling the specific biochemical and physiological functions of Decyl 5-oxo-L-prolinate. The parent molecule, 5-oxo-L-proline, is a metabolite in the glutathione (B108866) cycle. wikipedia.org An enzyme, 5-oxoprolinase, catalyzes the conversion of 5-oxo-L-proline to L-glutamate. nih.gov Investigations could explore whether this compound can be metabolized in a similar manner and what the physiological consequences of such a conversion would be.

Table 1: Potential Areas of Investigation for the Biochemical and Physiological Roles of this compound

| Research Area | Key Questions |

| Metabolic Fate | - Is this compound a substrate for 5-oxoprolinase or other esterases? - What are the metabolic products of this compound in various tissues? |

| Membrane Interactions | - How does this compound interact with lipid bilayers? - Does it alter membrane properties such as fluidity or permeability? |

| Neurological Activity | - Does this compound cross the blood-brain barrier? - Does it modulate neurotransmitter systems, particularly the glutamatergic system? |

Rational Design of New Pharmacological or Diagnostic Tools based on this compound

The unique chemical structure of this compound could be leveraged for the rational design of new pharmacological agents or diagnostic tools. The pyroglutamate (B8496135) structure is found in various biologically active peptides and has been investigated for its potential nootropic effects. ijmrhs.com The decyl chain could be modified to enhance the delivery of the pyroglutamate moiety to specific tissues or to improve its pharmacokinetic profile.

For instance, the lipophilicity imparted by the decyl group might enhance the compound's ability to cross the blood-brain barrier, making it a candidate for developing central nervous system-acting drugs. Research into pyroglutamylated amyloid-β peptides in Alzheimer's disease suggests the relevance of this moiety in neuropathology. nih.gov This opens an avenue for designing this compound derivatives as potential modulators of amyloid-β aggregation or as imaging agents for detecting amyloid plaques.

Furthermore, the pyroglutamate core has been considered for the synthesis of novel anti-bacterials. pharmaffiliates.com The addition of a decyl chain could enhance the antimicrobial activity by facilitating interaction with bacterial cell membranes.

Development of Innovative Biotechnological Processes

In the realm of biotechnology, this compound could find applications in various processes. Its amphiphilic nature, possessing both a polar head group (the pyroglutamate) and a nonpolar tail (the decyl chain), makes it a potential surfactant or emulsifying agent. Such properties are valuable in biocatalysis, for example, in creating stable microemulsions for enzyme-catalyzed reactions in organic media.

Moreover, the study that synthesized amino acid decyl esters for prebiotic membrane research highlights their self-assembling properties. nih.gov This characteristic could be harnessed in biotechnological applications such as drug delivery systems, where the molecule could form micelles or vesicles to encapsulate and transport therapeutic agents. Research could also explore its use in enzyme stabilization, where the compound might form a protective layer around enzymes, enhancing their stability and activity in non-aqueous environments.

Integration with Systems Biology and Omics-Based Research

The study of this compound can be significantly enhanced by its integration into systems biology and omics-based research. High-throughput screening methods could be employed to assess the compound's effects on a wide range of cellular targets. Transcriptomics, proteomics, and metabolomics approaches could provide a comprehensive view of the cellular response to this compound exposure.

For example, treating cell cultures with this compound and subsequently analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) could reveal the signaling pathways and cellular processes affected by the compound. Metabolomic studies could identify changes in the cellular metabolic profile, providing insights into its mechanism of action and potential off-target effects. This multi-omics data could then be integrated into computational models to predict the compound's broader physiological effects and to identify potential therapeutic applications or toxicological risks.

Q & A

Q. What are the established synthetic routes for Decyl 5-oxo-L-prolinate, and how can reaction purity be optimized?

this compound can be synthesized via esterification of 5-oxo-L-proline with decyl alcohol, analogous to methods used for methyl and tert-butyl esters . Key steps include activating the carboxylic acid group (e.g., using thionyl chloride or carbodiimide coupling agents) and controlling reaction conditions (temperature, solvent polarity) to minimize side products. Purity is typically ensured via column chromatography or recrystallization, followed by HPLC or NMR validation .

Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for verifying the ester linkage and stereochemistry. Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight (C₁₅H₂₇NO₃, theoretical mass: 269.20 g/mol). Infrared spectroscopy (IR) can validate carbonyl groups (C=O stretching at ~1740 cm⁻¹ for the ester) .

Q. What preliminary biological activities have been reported for this compound, and what in vitro models are commonly used?

Limited studies suggest potential membrane-modulating properties due to its amphiphilic structure. In vitro models include lipid bilayer assays to assess permeability and cell culture systems (e.g., keratinocytes or fibroblasts) to evaluate cytotoxicity or barrier function . However, biological data are sparse compared to shorter-chain analogs like methyl esters .

Advanced Research Questions

Q. How does the decyl chain length in 5-oxo-L-prolinate esters influence solubility, bioavailability, and interaction with biological membranes?

The decyl chain enhances lipophilicity compared to methyl or tert-butyl esters, potentially improving membrane affinity but reducing aqueous solubility. Computational studies (e.g., molecular dynamics simulations) and partition coefficient (logP) measurements can quantify these effects. Bioavailability may require formulation adjustments, such as micellar encapsulation .

Q. What experimental approaches resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies often arise from variations in compound purity, assay conditions (e.g., pH, temperature), or cell line specificity. Robust meta-analysis requires standardized protocols (e.g., ISO 10993 for cytotoxicity) and cross-validation via orthogonal assays (e.g., fluorescence microscopy and LC-MS for membrane uptake) .

Q. What strategies optimize synthetic yield of this compound while minimizing racemization?

Racemization risks during synthesis can be mitigated using low-temperature conditions (<0°C) and non-polar solvents (e.g., dichloromethane). Catalytic systems like DMAP (4-dimethylaminopyridine) improve esterification efficiency. Yield optimization may involve Design of Experiments (DoE) to test factors like reactant stoichiometry and catalyst concentration .

Methodological Guidance

Q. What documentation standards ensure reproducibility in this compound research?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail synthesis protocols, including exact molar ratios, solvent grades, and purification steps. Provide raw spectral data (NMR, MS) in supporting information and cite established characterization methods for analogous compounds .

Q. How can researchers conduct a rigorous literature review on this compound while avoiding unreliable sources?

Prioritize peer-reviewed journals and databases (e.g., SciFinder, PubMed) using keywords like "5-oxoproline esters" and "alkyl pyroglutamate derivatives." Exclude non-academic sources (e.g., ) and validate findings against primary literature. Track citations via reference managers (e.g., Zotero) 19.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.